Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Preparation Methods
The preparation of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate involves synthetic routes that typically include the formation of the thiazole ring and subsequent esterification. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimizing these conditions to increase yield and purity .
Chemical Reactions Analysis
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin. These compounds share a similar thiazole ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific ester and acetyloxy substituents, which may confer distinct chemical and biological properties .
Biological Activity
Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound belongs to a class of thiazole derivatives, which are known for their diverse biological activities. The compound's structure features a thiazole ring, an acetyloxy group, and a carboxylate moiety, contributing to its pharmacological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml against the pathogen . this compound may share similar mechanisms of action due to structural similarities with other active thiazole compounds.
Xanthine Oxidase Inhibition
Another area of interest is the compound's potential as a xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in uric acid production and is a target for gout treatment. Certain thiazole derivatives have shown moderate inhibitory activity against xanthine oxidase, suggesting that this compound could also possess this activity .
Synthesis and Evaluation
A study focused on the synthesis of various thiazole derivatives highlighted the biological evaluation of this compound. The compound was synthesized using established organic chemistry methods and subsequently tested for its cytotoxicity and antimicrobial efficacy. The findings indicated promising results, warranting further investigation into its therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Research suggests that modifications to the thiazole ring and substituents significantly influence antimicrobial potency. For example, variations in the acetyloxy group can enhance or diminish activity against specific pathogens .
Data Summary
Properties
CAS No. |
644991-38-8 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
methyl 2-(1-acetyloxypentyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H17NO4S/c1-4-5-6-10(17-8(2)14)11-13-9(7-18-11)12(15)16-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
ZYSGHEBVGDYADF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=NC(=CS1)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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